molecular formula C6H5NiO7- B15047291 Nickel(2+) 2-hydroxypropane-1,2,3-tricarboxylate

Nickel(2+) 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B15047291
M. Wt: 247.79 g/mol
InChI Key: PVQDBEUVVVTFSY-UHFFFAOYSA-K
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Description

Properties

Molecular Formula

C6H5NiO7-

Molecular Weight

247.79 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+)

InChI

InChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-3

InChI Key

PVQDBEUVVVTFSY-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nickel(2+) 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of nickel salts, such as nickel chloride or nickel sulfate, with citric acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete formation of the complex. The general reaction can be represented as: [ \text{Ni}^{2+} + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Ni(C}_6\text{H}_5\text{O}_7\text{)} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where nickel salts and citric acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the formation of the desired complex. The product is typically isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: Nickel(2+) 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) complexes.

    Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states.

    Substitution: Ligand substitution reactions can occur, where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligands such as ammonia, ethylenediamine, or other chelating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) citrate, while reduction could produce nickel(I) or nickel(0) species.

Scientific Research Applications

Nickel(2+) 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.

    Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying nickel’s biological interactions.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in electroplating processes and as a precursor for the synthesis of nickel-based materials.

Mechanism of Action

The mechanism of action of Nickel(2+) 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to coordinate with various molecular targets. The citrate ligand can chelate metal ions, stabilizing the nickel center and facilitating its interaction with other molecules. This coordination ability is crucial for its catalytic and biological activities. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit metalloenzymes by binding to their active sites.

    Catalysis: Acts as a catalyst by providing a stable nickel center for various chemical transformations.

Comparison with Similar Compounds

Nickel(2+) 2-hydroxypropane-1,2,3-tricarboxylate can be compared with other similar compounds, such as:

    Nickel(2+) acetate: Similar coordination properties but different ligand structure.

    Nickel(2+) oxalate: Contains oxalate ligands instead of citrate, leading to different reactivity and applications.

    Nickel(2+) tartrate: Another tricarboxylate complex with distinct chemical behavior.

Uniqueness: The uniqueness of this compound lies in its citrate ligand, which provides multiple coordination sites, enhancing its stability and reactivity compared to other nickel complexes.

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